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molecular formula C10H9NO B1602538 3-Ethyl-4-formylbenzonitrile CAS No. 202522-04-1

3-Ethyl-4-formylbenzonitrile

Cat. No. B1602538
M. Wt: 159.18 g/mol
InChI Key: JEYCHKIOSFTPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404709B2

Procedure details

A solution of 1.3 g (8.27 mmol) of 4-formyl-3-vinylbenzonitrile in 35 ml of ethanol is mixed with 880 mg of 10% palladium on carbon and vigorously stirred under a hydrogen atmosphere for 2 h. The suspension is filtered through a layer of kieselguhr, the residue is washed with ethanol, and the filtrate is concentrated. The residue (890 mg) is employed without further purification in the following stage.
Name
4-formyl-3-vinylbenzonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH:11]=[CH2:12])=[O:2]>C(O)C.[Pd]>[CH2:11]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:3]=1[CH:1]=[O:2])[C:7]#[N:8])[CH3:12]

Inputs

Step One
Name
4-formyl-3-vinylbenzonitrile
Quantity
1.3 g
Type
reactant
Smiles
C(=O)C1=C(C=C(C#N)C=C1)C=C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
880 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred under a hydrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered through a layer of kieselguhr
WASH
Type
WASH
Details
the residue is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue (890 mg) is employed without further purification in the following stage

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C=1C=C(C#N)C=CC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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